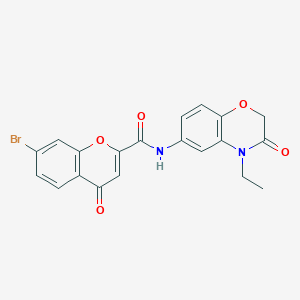![molecular formula C26H20N2O5 B11298807 3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11298807.png)
3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound that belongs to the quinolone family. Quinolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) typically involves the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (Et3N). During this process, 4-formyl-2-quinolone is formed as an intermediate, which then reacts with the parent quinolone under the same conditions to yield the desired product . The structure of the obtained products is confirmed using techniques such as NMR, IR, and mass spectrometry .
Analyse Chemischer Reaktionen
3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-COVID-19 drug due to its ability to bind to the SARS-CoV-2 main protease (Mpro) with good affinity . Additionally, its unique structure makes it a valuable candidate for the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems .
Wirkmechanismus
The mechanism of action of 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its binding to the SARS-CoV-2 main protease inhibits the protease’s activity, thereby preventing the virus from replicating . The compound’s effects are mediated through various molecular pathways, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Compared to other quinolone derivatives, 3,3’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique methoxyphenyl group, which imparts distinct chemical and biological properties. Similar compounds include 3,3’-methylenebis(4-hydroxyquinolin-2(1H)-one) and 3,3’-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), which share the quinolone core structure but differ in their substituents and overall properties .
Eigenschaften
Molekularformel |
C26H20N2O5 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-(2-methoxyphenyl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20N2O5/c1-33-19-13-7-4-10-16(19)20(21-23(29)14-8-2-5-11-17(14)27-25(21)31)22-24(30)15-9-3-6-12-18(15)28-26(22)32/h2-13,20H,1H3,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
SUYMEUIKIXSZTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(C2=C(C3=CC=CC=C3NC2=O)O)C4=C(C5=CC=CC=C5NC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11298737.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11298761.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11298768.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11298778.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298782.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11298788.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B11298791.png)
![N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11298796.png)
![N-(4-chlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298803.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298804.png)

![N-(4-ethylphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11298814.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11298818.png)
